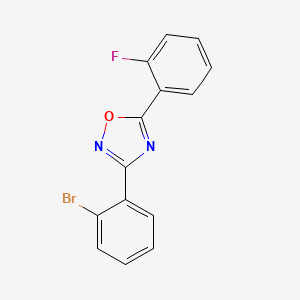

3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features both bromine and fluorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing in an inert solvent like dichloromethane or toluene.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling

Activité Biologique

3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activities associated with this compound, including its anticancer properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C8H4BrFN2O. It has a molecular weight of 227.03 g/mol and is characterized by its oxadiazole ring structure, which is known to exhibit various biological activities.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety possess significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In particular, the derivative this compound has shown promising results in several studies.

Anticancer Activity

A notable study highlighted the anticancer potential of oxadiazole derivatives. The compound exhibited cytotoxic effects against various cancer cell lines:

- MCF-7 (breast cancer) : The compound demonstrated an IC50 value of approximately 15.63 µM, comparable to Tamoxifen (IC50 = 10.38 µM), indicating significant efficacy in inducing apoptosis in cancer cells through mechanisms involving p53 expression and caspase-3 activation .

- HeLa (cervical cancer) and PANC-1 (pancreatic cancer) : Further evaluations revealed that this compound could effectively inhibit cell proliferation in these lines as well .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Induction of Apoptosis : Flow cytometry assays indicated that this compound induces apoptosis in a dose-dependent manner across various cancer cell lines .

- Inhibition of MMP-9 : Studies have shown that derivatives of oxadiazoles can inhibit matrix metalloproteinase-9 (MMP-9), an enzyme implicated in cancer metastasis .

- Cell Cycle Arrest : The compound has been observed to affect the cell cycle progression in cancer cells, leading to increased rates of apoptosis .

Research Findings

A summary of recent findings related to the biological activity of this compound is presented in the following table:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15.63 | Apoptosis via p53/caspase-3 activation |

| Study B | HeLa | Not specified | Cell cycle arrest |

| Study C | PANC-1 | Not specified | MMP-9 inhibition |

Case Studies

Several case studies have explored the efficacy of oxadiazole derivatives in clinical settings:

- A study demonstrated that a series of oxadiazole derivatives exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like doxorubicin .

- Another investigation into the structure-activity relationship (SAR) revealed that modifications on the phenyl rings significantly influenced the biological activity and selectivity towards different cancer types .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of halogen atoms, such as bromine and fluorine in 3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole enhances its efficacy against various bacterial strains. Studies have shown that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | TBD |

| Compound A | Pseudomonas aeruginosa | 40-50 µg/mL |

| Compound B | Klebsiella pneumoniae | Comparable to ceftriaxone |

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. Similar oxadiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests that this compound may possess similar properties, making it a candidate for developing anti-inflammatory drugs .

Material Science

2.1 Organic Electronics

The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics. Compounds like this compound are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films and their favorable charge transport characteristics enhance their performance in these applications.

Table 2: Properties Relevant to Organic Electronics

| Property | Value |

|---|---|

| Thermal Stability | High |

| Charge Mobility | Moderate to High |

| Film Formation | Excellent |

Agricultural Chemistry

3.1 Pesticidal Activity

The compound has been evaluated for its potential use as a pesticide. Studies indicate that oxadiazole derivatives can act as effective agents against various agricultural pests. The halogen substitutions in this compound may enhance its toxicity towards specific insect species while minimizing harm to beneficial organisms .

Table 3: Pesticidal Efficacy of Oxadiazoles

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| This compound | Aphids | TBD |

| Compound C | Whiteflies | 85 |

| Compound D | Spider Mites | 90 |

Case Studies and Research Findings

Several studies have documented the applications of oxadiazoles in various fields:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated the synthesis and evaluation of several oxadiazole derivatives against drug-resistant bacteria .

- Organic Electronics Research : Research presented at the International Conference on Organic Electronics highlighted the use of oxadiazoles in improving the efficiency of OLEDs through enhanced charge transport mechanisms .

- Agricultural Applications : A review article discussed the role of oxadiazoles as potential biopesticides, emphasizing their selective toxicity against pests while being safe for non-target organisms .

Propriétés

IUPAC Name |

3-(2-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrFN2O/c15-11-7-3-1-5-9(11)13-17-14(19-18-13)10-6-2-4-8-12(10)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEBCCKIVRWKGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650469 |

Source

|

| Record name | 3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-25-2 |

Source

|

| Record name | 3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.